3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c1-13(14-5-3-2-4-6-14)26-20-22-17-11-12-25-18(17)19(24)23(20)16-9-7-15(21)8-10-16/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCENBCKOPIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is introduced.
Attachment of the 1-phenylethylsulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thienopyrimidine core, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and strong bases or acids are often used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or modified thienopyrimidine cores.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used in research to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights critical differences between the target compound and selected analogs:
Key Observations :
- Substituent Effects : The 1-phenylethylsulfanyl group in the target compound offers greater conformational flexibility compared to rigid analogs like Q/4 (4-chlorobenzylsulfanyl) or BMS-814580 (cyclic alcohol). This may enhance binding to hydrophobic pockets in biological targets .
- Chlorophenyl Role : The 4-chlorophenyl group is a common feature in bioactive derivatives, as seen in compound 19b and BMS-814580, suggesting its importance in target engagement .
- Core Variations: Cyclopenta-fused cores (e.g., Q/4) reduce ring strain but may limit solubility compared to non-fused thienopyrimidinones .
Anticancer Activity
- Compound 19b exhibited superior cytotoxicity to doxorubicin, attributed to its triazole-pyrrolopyrimidine substituent, which enhances DNA intercalation or topoisomerase inhibition .
- BMS-814580 demonstrated potent antiobesity effects via MCHR1 antagonism, highlighting the scaffold’s versatility in targeting diverse pathways .
Antimicrobial Activity
- Compounds 9a/9h (quinazoline derivatives with chlorophenyl groups) showed inhibition against Proteus vulgaris and Bacillus subtilis, with zone diameters of 1.1–1.4 cm .
Biological Activity
3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with a chlorophenyl and phenylethyl sulfanyl substituent. This structural configuration is pivotal for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving membrane penetration and antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Thienopyrimidine derivatives have been investigated for their anticancer properties. Studies demonstrate that these compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structures have shown significant cytotoxicity against breast cancer and leukemia cell lines.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been noted for its potential to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to target enzymes or receptors : This can lead to modulation of enzymatic activity or receptor signaling pathways.
- Induction of oxidative stress : Some studies suggest that similar compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Case Studies
- Antibacterial Screening : A study evaluated several thienopyrimidine derivatives against various bacterial strains. The results indicated that compounds with the chlorophenyl moiety exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts.
- Cytotoxicity Assays : In vitro tests on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to cell cycle arrest at the G1 phase and increased apoptosis markers.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE and urease using standard assay protocols. Results showed significant inhibition rates comparable to established inhibitors.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for synthesizing 3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-thieno[3,2-d]pyrimidin-4-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2 : Introduce the 4-chlorophenyl group at position 3 using Ullmann coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and elevated temperatures (110–120°C) .
- Step 3 : Attach the 1-phenylethylsulfanyl moiety via thiol-ene "click" chemistry or alkylation with 1-phenylethylthiol in DMF under nitrogen atmosphere to prevent oxidation .
Critical Conditions : Temperature control (±2°C), anhydrous solvents, and inert gas purging are essential to minimize side reactions. Yields improve with stoichiometric precision (e.g., 1.2:1 molar ratio of thiol to pyrimidinone intermediate) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., sulfanyl group position) and detect impurities. Key signals include the pyrimidinone carbonyl (δ ~165–170 ppm in ¹³C) and aromatic protons (δ 7.2–7.8 ppm in ¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts (e.g., incomplete substitution) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥95% purity threshold) using a C18 column and acetonitrile/water gradient elution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the 1-phenylethylsulfanyl group in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 1-phenylethylsulfanyl group with alternative thioethers (e.g., benzylsulfanyl, cyclohexylethylsulfanyl) to assess steric/electronic effects .
- Biological Assays : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding affinity changes due to substituent bulkiness .
- Data Interpretation : Correlate reduced activity with steric clashes in the kinase ATP-binding pocket (e.g., via PyMOL visualization) .
Q. What strategies resolve contradictory data between in vitro enzyme inhibition assays and cellular efficacy studies for this compound?
- Methodological Answer :
- Assay Validation : Confirm enzyme purity (SDS-PAGE) and rule out assay interference (e.g., compound aggregation via dynamic light scattering) .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular compound levels. Poor correlation may indicate efflux pump activity (e.g., P-gp inhibition with verapamil) .
- Off-Target Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify competing targets that mask cellular efficacy .
Q. What computational methods predict the compound’s binding modes with kinase targets, and how can molecular dynamics (MD) simulations validate these predictions?
- Methodological Answer :
- Docking Protocols : Use Glide (Schrödinger Suite) with induced-fit docking to account for kinase flexibility. Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) .
- MD Validation : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex; values <2 Å indicate stable binding .
- Experimental Cross-Check : Validate predictions with mutagenesis (e.g., T790M EGFR mutant resistance profiling) .
Q. How does the compound’s metabolic stability in hepatic microsomes correlate with in vivo pharmacokinetic profiles, and what structural modifications improve bioavailability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS; t₁/₂ <30 min suggests rapid clearance .
- PK Studies : Administer IV/PO doses in rodent models. Calculate AUC and Cₘₐₓ to assess bioavailability. Poor oral absorption may require prodrug strategies (e.g., esterification of the pyrimidinone carbonyl) .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-chlorophenyl ring to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
